Noricaritin

Descripción

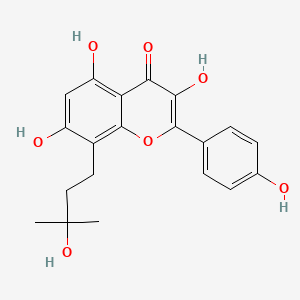

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of Noricaritin (Norcantharidin) in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Noricaritin, more commonly known in scientific literature as Norcantharidin (NCTD), is a synthetic derivative of cantharidin, a compound isolated from blister beetles. Possessing a demethylated structure, NCTD exhibits a more favorable toxicity profile compared to its parent compound while retaining potent anti-tumor activities. This has positioned NCTD as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-cancer effects of this compound, with a focus on its impact on key signaling pathways, cell cycle regulation, and induction of programmed cell death. The information presented herein is intended to serve as a detailed resource for professionals engaged in cancer research and the development of novel therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic mitochondrial pathway.

-

Regulation of Bcl-2 Family Proteins: this compound has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][5]

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the sequential activation of CDKs, which are in turn controlled by their association with cyclins. This compound treatment has been observed to decrease the expression of key proteins required for the G1 to S phase transition, such as cyclin D3 and cyclin E2.[2] Conversely, it increases the expression of proteins that regulate the G2/M transition, like cyclin B1 and cyclin A.[2]

-

Regulation of Cell Cycle Checkpoint Proteins: this compound influences the expression of cell cycle checkpoint proteins. For instance, it has been shown to increase the expression of p21, a potent CDK inhibitor, and decrease the expression of cdc2 (also known as CDK1), a critical kinase for entry into mitosis.[2]

Inhibition of Key Signaling Pathways

This compound's anti-tumor effects are intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway at multiple levels.

-

Inhibition of Akt Phosphorylation: this compound treatment leads to a dose-dependent reduction in the phosphorylation of Akt, thereby inactivating it.[1][2][6]

-

Downstream Effects: The inhibition of Akt subsequently affects its downstream targets. This includes the modulation of the mTOR signaling pathway, which is a master regulator of cell growth and autophagy.[7][8]

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.

-

Inhibition of NF-κB Activation: this compound has been shown to suppress the activation of NF-κB.[1][2][6] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which normally sequesters NF-κB in the cytoplasm.[6] This leads to a reduction in the nuclear translocation of the active p65 subunit of NF-κB.[6]

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling route involved in cell proliferation, survival, and differentiation. Its constitutive activation is common in many cancers.

-

Suppression of STAT3 Phosphorylation: this compound has been found to inhibit the phosphorylation of STAT3, a key step in the activation of this pathway.[9] This inhibition can be mediated by the suppression of upstream kinases like JAK2.[9]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.

-

Inhibition of c-Met Phosphorylation: this compound has been reported to reduce the phosphorylation of c-Met, thereby inhibiting its activation.[7][10] This, in turn, can lead to the downregulation of downstream signaling pathways, including the PI3K/Akt/mTOR cascade.[7][8]

Induction of Autophagy

In addition to apoptosis, this compound can also induce autophagic cell death in some cancer cell types.

-

Modulation of Autophagy-Related Proteins: this compound treatment has been shown to increase the expression of the autophagy marker LC3-II and decrease the expression of p62 (sequestosome 1), indicating the induction of autophagy.[2][3]

-

Inhibition of the c-Met/mTOR Pathway: The induction of cytotoxic autophagy by this compound is linked to its inhibition of the c-Met/mTOR signaling pathway.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound (Norcantharidin).

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 24 | - | [1] |

| 48 | - | [1] | ||

| 72 | - | [1] | ||

| HCT116 | Colorectal Cancer | 24 | 104.27 ± 13.31 | [1] |

| 48 | 54.71 ± 4.53 | [1] | ||

| 72 | 37.68 ± 3.92 | [1] | ||

| HT-29 | Colorectal Cancer | 24 | 118.40 ± 6.06 | [1] |

| 48 | 41.73 ± 7.69 | [1] | ||

| 72 | 24.12 ± 1.37 | [1] | ||

| A549 | Non-Small Cell Lung Cancer | 72 | - | [2] |

| EJ | Bladder Cancer | - | 22.67 (physiological pH) | [11] |

| - | 8.64 (acidic pH) | [11] | ||

| UMUC3 | Bladder Cancer | - | 32.75 (physiological pH) | [11] |

| - | 6.86 (acidic pH) | [11] |

Table 2: Effective Concentrations of this compound in In Vitro Experiments

| Cell Line | Experiment | Concentration(s) (µM) | Duration (h) | Observed Effect | Reference |

| MDA-MB-231 | Apoptosis Induction | 6, 30, 60 | 48 | Increased apoptosis | [1] |

| MDA-MB-231 | Cell Cycle Arrest | 6, 30, 60 | 48 | G2/M arrest | [1] |

| MDA-MB-231 | Western Blot (Akt, NF-κB) | 6, 30, 60 | - | Reduced phosphorylation of Akt, reduced NF-κB expression | [1] |

| A549 | Apoptosis Induction | 5, 10, 20, 40 | 24 | Increased apoptosis | [2] |

| A549 | Cell Cycle Arrest | 5, 10, 20, 40 | - | G2/M arrest | [2] |

| HCCLM3, SMMC-7721 | Inhibition of EMT | 30, 60, 120 | 24 | Inhibition of IL-6 induced EMT | [9] |

| Z138, Mino | Western Blot (PI3K/Akt/NF-κB) | 5 | 24 | Downregulation of PI3Kp110α, p-Akt, and NF-κB p-p65 | [6] |

| MG63, HOS | Apoptosis Induction | 50, 100, 200 | 24 | Increased apoptosis | [8] |

| ACHN | Apoptosis Induction | 10, 100, 200 | 24 | Increased apoptosis | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.[2]

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 0.16, 0.31, 0.63, 1.25, 2.5, 5, 10, 20, 40, and 80 µM) for different time points (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and 150-200 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[5] This is typically done in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and then harvested.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.[1][8][11]

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.[1][11]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][8] The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.[1][12] The membrane is then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-STAT3, STAT3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of signaling pathways modulated by this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound (Norcantharidin) is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest at the G2/M phase, and inhibit crucial pro-survival signaling pathways, including the PI3K/Akt/mTOR, NF-κB, JAK/STAT3, and c-Met pathways, underscores its therapeutic potential. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of this compound. Future research should continue to explore its efficacy in various cancer models, potential for combination therapies, and its in vivo pharmacological profile to pave the way for its clinical application.

References

- 1. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]

- 2. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcantharidin induces apoptosis through autophagosome accumulation in breast cancer MDA-MB-231 cells [jcpu.cpu.edu.cn]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. Effect of norcantharidin on the proliferation, apoptosis, and cell cycle of human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Norcantharidin Suppresses YD-15 Cell Invasion Through Inhibition of FAK/Paxillin and F-Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Nobiletin in the PI3K-Akt Signaling Pathway

It appears there may be a misunderstanding regarding the compound "Noricaritin." Extensive research reveals no significant scientific literature or data pertaining to a compound of this name and its role in the PI3K-Akt signaling pathway. It is possible that this is a typographical error and the intended compound of interest is Nobiletin , a polymethoxylated flavone found in citrus peels, which has been studied for its effects on this pathway. Alternatively, the user may be interested in Icariin , a flavonoid glycoside from the Epimedium genus, or its derivative Anhydroicaritin , both of which have also been investigated in the context of PI3K-Akt signaling.

This guide will focus on Nobiletin due to the phonetic similarity and the available body of research concerning its interaction with the PI3K-Akt pathway. For completeness, the contrasting effects of Icariin and Anhydroicaritin will be briefly discussed.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nobiletin is a natural flavonoid that has demonstrated significant modulatory effects on the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K-Akt pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3] Nobiletin's interaction with this pathway is context-dependent, exhibiting both inhibitory and activatory roles depending on the cellular environment and disease model. This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies used to elucidate the role of Nobiletin in the PI3K-Akt signaling pathway.

Nobiletin's Mechanism of Action on the PI3K-Akt Pathway

The PI3K-Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mTORC2 complex. Activated Akt then phosphorylates a wide array of downstream substrates, including mTOR (mammalian target of rapamycin), GSK3β (glycogen synthase kinase 3 beta), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), to elicit various cellular responses.

Nobiletin has been shown to modulate this pathway at several key junctures:

-

Inhibition of PI3K and Akt Phosphorylation: In several cancer models, Nobiletin has been observed to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating the entire downstream signaling cascade.[4][5] This inhibitory action is crucial for its anti-proliferative, anti-invasive, and pro-apoptotic effects in cancer cells.[5][6] For instance, in human gastric adenocarcinoma AGS cells, Nobiletin was found to inhibit the activation of PI3K/Akt, which was associated with a reduction in the expression and activity of matrix metalloproteinases (MMPs) involved in cell invasion.[5] Similarly, in prostate cancer cells, Nobiletin decreased the phosphorylation of Akt.[6]

-

Activation of the PI3K/Akt Pathway: In contrast, in certain non-cancerous models, such as renal ischemia-reperfusion injury, Nobiletin has been reported to activate the PI3K/Akt pathway.[7] This activation is associated with pro-survival and anti-apoptotic effects, highlighting the compound's potential for tissue protection in specific pathological contexts.[7]

Quantitative Data on Nobiletin's Effects

The following tables summarize the quantitative data from various studies investigating the effects of Nobiletin on the PI3K-Akt pathway and related cellular processes.

Table 1: In Vitro Effects of Nobiletin on Prostate Cancer Cell Viability and Akt Phosphorylation

| Cell Line | Nobiletin Concentration | Effect on Cell Viability (% of control) | Effect on p-Akt Levels (% of control) | Reference |

| PC-3 | 10 µM | 95% | - | [6] |

| 20 µM | - | 65% | [6] | |

| 40 µM | ~75% | - | [6] | |

| 80 µM | ~60% | 56% | [6] | |

| 160 µM | 40% | - | [6] | |

| DU-145 | 10 µM | 92% | - | [6] |

| 20 µM | - | 67% | [6] | |

| 40 µM | ~78% | - | [6] | |

| 80 µM | ~65% | 51% | [6] | |

| 160 µM | 46% | - | [6] |

Table 2: In Vivo Effects of Nobiletin on PI3K/Akt Pathway Phosphorylation in a Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension

| Treatment Group | Nobiletin Dose | Change in p-PI3K Expression | Change in p-Akt Expression | Change in p-STAT3 Expression | Reference |

| MCT-induced PAH | - | Significantly Increased | Significantly Increased | Significantly Increased | [4] |

| Nobiletin-treated | 10 mg/kg | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | [4] |

Experimental Protocols

A key experiment to determine the effect of Nobiletin on the PI3K-Akt signaling pathway is Western blotting to measure the phosphorylation status of key proteins.

General Protocol for Western Blot Analysis of PI3K-Akt Pathway Proteins

Objective: To determine the relative protein levels of total and phosphorylated PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β) in cells or tissues treated with Nobiletin.

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, etc.)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific to the phosphorylated and total forms of the proteins of interest.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Visualizations

Signaling Pathway Diagram

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nobiletin, a citrus flavonoid, suppresses invasion and migration involving FAK/PI3K/Akt and small GTPase signals in human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Icaritin, a Prenylflavonoid

Introduction: The flavonoid landscape is vast and rich with compounds demonstrating significant therapeutic potential. This technical guide delves into the core biological activities of Icaritin, a key prenylflavonoid derived from plants of the Epimedium genus, which are prominent in Traditional Chinese Medicine. While the user specified "Noricaritin," this term is not commonly found in scientific literature as a standalone flavonoid. It may refer to synthetic conjugates, such as those combining Icaritin with Norcantharidin[1]. Given the extensive research available on the flavonoid Icaritin, this whitepaper will focus on its multifaceted biological functions, providing researchers, scientists, and drug development professionals with a comprehensive overview of its anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

Icaritin has demonstrated notable anti-cancer effects, particularly against breast cancer. Its poor water solubility has been addressed through nanocarrier formulations, which significantly enhance its bioavailability and therapeutic efficacy[2].

Data Presentation: In Vivo Anti-Cancer Efficacy

Hydrous icaritin nanorods (HICT NRs) have been shown to significantly inhibit tumor growth in animal models, with efficacy comparable to conventional chemotherapy agents like paclitaxel[2].

| Treatment Group | Administration Route | Tumor Inhibition Rate (TIR) | Citation |

| Free HICT | Oral | ~0% | [2] |

| HICT NRs | Oral | 47.8% | [2] |

| HICT NRs | Intravenous | 70.4% | [2] |

| Paclitaxel (Control) | Intravenous | 74.5% | [2] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity: The anti-proliferative activity of Icaritin against cancer cell lines, such as MCF-7 breast cancer cells, is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2].

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Icaritin or its formulations (e.g., HICT NRs) for a specified period (e.g., 48-72 hours). Control wells receive the vehicle solvent.

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve[3][4][5].

In Vivo Tumor Xenograft Model: The anti-tumor efficacy of Icaritin in vivo is often assessed using xenograft models[2].

-

Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Treatment Initiation: Once tumors reach a palpable volume, mice are randomly assigned to different treatment groups (e.g., vehicle control, free Icaritin, Icaritin nanorods, positive control like paclitaxel).

-

Drug Administration: The respective treatments are administered via the specified route (oral or intravenous) on a predetermined schedule.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., every other day) throughout the study.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and potentially used for further histological or molecular analysis. The Tumor Inhibition Rate (TIR) is calculated to quantify efficacy.

Visualization: In Vivo Efficacy Workflow

Caption: Workflow for assessing the in vivo anti-cancer efficacy of Icaritin.

Neuroprotective Activity

Icaritin exhibits significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative conditions like Alzheimer's and Parkinson's disease[6][7]. Its mechanisms involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival.

Mechanisms and Signaling Pathways

-

Estrogen Receptor (ER) Dependent Pathway: Icaritin's neuroprotective effects against beta-amyloid (Aβ)-induced toxicity are mediated, in part, through its interaction with estrogen receptors. This interaction helps reverse neuronal damage, characterized by decreased cell viability and DNA condensation[6].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is also implicated in Icaritin's protective actions against Aβ-induced neurotoxicity[6].

-

NLRP3 Inflammasome Attenuation: In models of Parkinson's disease, Icaritin provides neuroprotection by attenuating neuroinflammation through the inhibition of the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome, which reduces the secretion of the pro-inflammatory cytokine IL-1β[7].

-

Mitochondrial Function Stabilization: Icaritin helps stabilize mitochondrial function by modulating the levels of proteins like the voltage-dependent anion channel (VDAC) and ATP synthase subunit beta (ATP5B), thereby improving neuronal energy metabolism[7].

Experimental Protocols

Neuronal Cell Culture and Toxicity Induction: Primary cortical neurons are cultured and then exposed to neurotoxic agents to model neurodegenerative disease pathology.

-

Cell Culture: Primary neurons are isolated from fetal rat cerebral cortices and cultured in appropriate media[6].

-

Toxicity Induction: After a period of stabilization in culture, neurons are exposed to neurotoxins such as Aβ peptide (Aβ25-35) to induce neuronal damage[6].

-

Icaritin Treatment: Cells are co-treated or pre-treated with various concentrations of Icaritin to assess its protective effects.

Lactate Dehydrogenase (LDH) Release Assay: LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

Reaction Mixture: The supernatant is mixed with an LDH assay reagent kit containing lactate, NAD+, and a catalyst.

-

Measurement: The conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH, is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). Increased absorbance correlates with higher LDH release and greater cell damage[6].

Visualization: Neuroprotective Signaling Pathways

Caption: Key signaling pathways modulated by Icaritin for neuroprotection.

Anti-inflammatory Activity

Icaritin possesses potent anti-inflammatory properties, which contribute to its therapeutic effects in various disease models. The primary mechanism involves the suppression of key inflammatory mediators and signaling pathways[8][9].

Mechanisms and Signaling Pathways

-

Inhibition of Pro-inflammatory Cytokines: Icaritin downregulates the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[8][10].

-

COX-2 Signaling Pathway Inhibition: It exerts anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) signaling pathway. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[9].

-

NF-κB Pathway Modulation: Icaritin can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules[8].

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation Model: This is a standard in vitro model to study anti-inflammatory effects using immune cells like macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture and Treatment: Macrophages are cultured and pre-treated with different concentrations of Icaritin for a short period (e.g., 1-2 hours).

-

Inflammation Induction: Cells are then stimulated with LPS (a component of Gram-negative bacteria) to induce a strong inflammatory response.

-

Sample Collection: After a suitable incubation time (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine levels, and cell lysates are prepared for protein analysis.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

-

Coating: A 96-well plate is coated with a capture antibody specific to the cytokine of interest.

-

Sample Incubation: The collected culture supernatants are added to the wells.

-

Detection: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, followed by a substrate that produces a measurable color change.

-

Measurement: The absorbance is read on a plate reader, and the cytokine concentration is determined by comparison to a standard curve.

Visualization: Anti-inflammatory Mechanism

Caption: Icaritin's inhibition of NF-κB and COX-2 inflammatory pathways.

Antioxidant Activity

Like many flavonoids, Icaritin possesses antioxidant properties that are central to its protective effects, particularly in the context of neuroinflammation and oxidative stress-related diseases[7].

Mechanisms and Signaling Pathways

The primary antioxidant mechanism of Icaritin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7].

-

Nrf2/Keap1 Pathway: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or activators like Icaritin can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative damage[7][11][12].

Experimental Protocols

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor[13][14].

-

Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical with a deep violet color, is mixed with various concentrations of the antioxidant compound (Icaritin).

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Antioxidants donate a hydrogen atom to DPPH, reducing it to a yellow-colored compound (DPPH-H). The decrease in absorbance is measured spectrophotometrically (at ~517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Visualization: Nrf2/ARE Antioxidant Pathway

Caption: Activation of the Nrf2/ARE antioxidant pathway by Icaritin.

References

- 1. Regio-selective synthesis and activity research on 7-icaritin norcantharidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrous icaritin nanorods with excellent stability improves the in vitro and in vivo activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Neuroprotective effects of icaritin against beta amyloid-induced neurotoxicity in primary cultured rat neuronal cells via estrogen-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icaritin Provides Neuroprotection in Parkinson’s Disease by Attenuating Neuroinflammation, Oxidative Stress, and Energy Deficiency [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analgesic, anti-inflammatory and sedative/hypnotic effects of Icaritin, and its effect on chloride influx in mouse brain cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenolic Compounds and Antioxidant Activities of Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Noricaritin: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noricaritin is a prenylated flavonoid found within the plant genus Epimedium. This document serves as an in-depth technical guide to the natural occurrence, biosynthesis, and analytical methodologies for this compound. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of this compound

This compound is a constituent of plants belonging to the genus Epimedium, a member of the Berberidaceae family. The primary documented source of this compound is Epimedium brevicornu Maxim, a plant species widely utilized in traditional medicine and of significant interest to the pharmaceutical industry.

While specific quantitative data for this compound remains limited in publicly available literature, studies on the flavonoid composition of Epimedium species provide valuable context for its natural occurrence. The concentration of flavonoids in these plants is known to vary considerably based on several factors:

-

Plant Part: Flavonoid content is generally highest in the leaves, followed by the roots and stems.

-

Geographical Origin: The cultivation location significantly impacts the accumulation of secondary metabolites, including flavonoids.

-

Species and Genotype: Different species and even different populations of the same species can exhibit substantial variations in their flavonoid profiles.

Table 1: Major Flavonoids Quantified in Epimedium brevicornu

| Flavonoid | Concentration Range (mg/g dry weight) | Plant Part | Reference |

| Epimedin A | 2.31 - 8.42 | Aerial Parts | [No specific citation for this compound] |

| Epimedin B | 6.67 - 55.7 | Aerial Parts | [No specific citation for this compound] |

| Epimedin C | 5.39 - 23.0 | Aerial Parts | [No specific citation for this compound] |

| Icariin | 8.50 - 39.9 | Aerial Parts | [No specific citation for this compound] |

| This compound | Data not available | Leaves |

Note: While quantitative data for this compound is not specified in the cited literature, its presence in Epimedium brevicornu is confirmed. The data for other major flavonoids is provided for comparative context.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of 8-prenylated flavonols. This pathway is a confluence of the shikimate and mevalonate (or MEP/DOXP) pathways, which provide the flavonoid backbone and the prenyl group, respectively.

The proposed biosynthetic pathway for this compound begins with the flavonoid kaempferol. A key enzymatic step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-8 position of the kaempferol backbone. This reaction is catalyzed by a flavonoid-specific prenyltransferase.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the leaves of Epimedium brevicornu, based on established methods for flavonoids from this genus.[1]

1. Extraction:

- Air-dry and powder the leaves of Epimedium brevicornu.

- Extract the powdered material with 80% ethanol at room temperature with sonication or by reflux.

- Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation and Column Chromatography:

- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

- Subject the ethyl acetate fraction, which is expected to contain this compound, to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform-methanol to obtain several fractions.

- Further purify the this compound-containing fractions using an ODS (C18) column with a methanol-water gradient.

- Final purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Start [label="Powdered Leaves of\nEpimedium brevicornu"];

Extraction [label="80% Ethanol Extraction"];

Crude_Extract [label="Crude Extract"];

Partition [label="Liquid-Liquid Partition"];

EtOAc_Fraction [label="Ethyl Acetate Fraction", fillcolor="#FBBC05"];

Silica_Gel [label="Silica Gel Column\nChromatography"];

ODS_Column [label="ODS Column\nChromatography"];

Sephadex [label="Sephadex LH-20\nChromatography"];

RP_HPLC [label="Preparative RP-HPLC"];

Pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction;

Extraction -> Crude_Extract;

Crude_Extract -> Partition;

Partition -> EtOAc_Fraction;

EtOAc_Fraction -> Silica_Gel;

Silica_Gel -> ODS_Column;

ODS_Column -> Sephadex;

Sephadex -> RP_HPLC;

RP_HPLC -> Pure_this compound;

}

Quantitative Analysis of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for the quantification of this compound in plant extracts.

1. Sample Preparation:

- Extract a known weight of powdered plant material with methanol or 80% ethanol using ultrasonication.

- Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

- Flow Rate: 1.0 mL/min.

- Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (typically in the range of 270 nm and 350 nm for flavonols).

- Quantification: Use a calibration curve prepared with an isolated and purified this compound standard of known concentration.

Sample_Prep [label="Sample Preparation\n(Extraction & Filtration)"];

HPLC_System [label="HPLC System\n(C18 Column)"];

DAD_Detector [label="DAD Detector"];

Data_Analysis [label="Data Analysis\n(Quantification)"];

Sample_Prep -> HPLC_System;

HPLC_System -> DAD_Detector;

DAD_Detector -> Data_Analysis;

}

Conclusion

This compound is a naturally occurring prenylated flavonoid with its primary source being Epimedium brevicornu. While further research is needed to quantify its concentration in various plant tissues and under different environmental conditions, the established methodologies for flavonoid isolation and analysis provide a solid foundation for future studies. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview for researchers and professionals working on the exploration and development of this compound and other valuable natural products.

References

Noricaritin CAS number and molecular weight

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of Noricaritin, a flavonoid of significant interest. This guide details its chemical properties, and known biological activities, and outlines key experimental methodologies.

Core Properties of this compound

This compound is a natural flavonoid compound.[1][2] It is chemically classified as a flavonoid.[2][][4]

| Property | Value | Source |

| CAS Number | 5240-95-9 | [1][2][][4][5][6] |

| Molecular Formula | C₂₀H₂₀O₇ | [][4][7] |

| Molecular Weight | 372.37 g/mol | [1][2][] |

| Alternate Molecular Weight | 372.4 g/mol | [4] |

| Alternate Molecular Weight | 372.373 g/mol | [7] |

| Appearance | Yellow powder | [2][][7] |

| Purity | >98% | [][4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Synonyms:

-

3,4',5,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)flavone[][7]

-

3,5,7-Trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[][4][7]

Experimental Protocols

Preparation of Stock Solutions:

A common method for preparing this compound for in-vitro and in-vivo experiments involves creating a stock solution in Dimethyl Sulfoxide (DMSO). For instance, a 10 mM stock solution can be prepared in DMSO.[1]

For animal studies, a suspended solution can be prepared. One such protocol to achieve a concentration of 2.08 mg/mL is as follows:

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

Take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300, mixing thoroughly.

-

Add 50 μL of Tween-80 and mix again.

-

Finally, add 450 μL of Saline to bring the total volume to 1 mL.

This suspended solution is suitable for both oral and intraperitoneal injections.[1]

Biological Activity and Signaling Pathways

This compound has been investigated for its potential therapeutic effects. For instance, it is a component of plants that have been studied for their role in activating PI3K-Akt signaling.

Below is a simplified representation of a generic PI3K-Akt signaling pathway, which can be influenced by compounds like this compound.

This diagram illustrates a potential mechanism where an external ligand like this compound could activate a Receptor Tyrosine Kinase (RTK), initiating a cascade involving PI3K and Akt, ultimately leading to downstream cellular responses such as cell survival, proliferation, and growth.

Experimental Workflow: Compound Screening

The following diagram outlines a typical workflow for screening natural compounds like this compound for biological activity.

This workflow begins with the extraction and isolation of this compound from its natural source. The pure compound then undergoes a series of in vitro and in vivo tests to determine its biological effects. The resulting data is analyzed to identify its potential as a lead compound for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:5240-95-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. biorlab.com [biorlab.com]

- 5. This compound, CasNo.5240-95-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. This compound | 5240-95-9 | FAA24095 | Biosynth [biosynth.com]

- 7. Page loading... [guidechem.com]

An In-Depth Technical Guide on the Anti-inflammatory Effects of Noricaritin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noricaritin, a flavonoid compound, has demonstrated notable anti-inflammatory properties in preclinical research. This technical guide provides a comprehensive overview of the existing research on this compound's anti-inflammatory effects, with a focus on its mechanisms of action, and detailed experimental protocols. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases. This compound, also known as 2''-hydroxy-3''-en-anhydroicaritin, is a flavonoid that has been investigated for its pharmacological activities, including its potential as an anti-inflammatory agent. This guide synthesizes the available scientific literature on the anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

In Vitro Anti-inflammatory Effects of this compound

This compound has been shown to exert significant anti-inflammatory effects in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Macrophages play a crucial role in the inflammatory response by producing various pro-inflammatory mediators.

Inhibition of Inflammatory Mediators

Research has demonstrated that this compound can effectively reduce the production of key inflammatory mediators in a concentration-dependent manner. Specifically, it has been shown to inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are pivotal in the inflammatory cascade.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of this compound (mg/L) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 0.5 | Data Not Available | Data Not Available |

| 2.5 | Statistically Significant | Statistically Significant |

| 12.5 | Statistically Significant | Statistically Significant |

| Statistical significance is reported as p<0.05 or p<0.01 compared to LPS-treated control. |

Downregulation of Pro-inflammatory Enzymes

The inhibitory effects of this compound on NO and PGE2 production are attributed to its ability to downregulate the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the in vitro anti-inflammatory effects of this compound.

2.3.1. Cell Culture and Treatment

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 24-well plates at a density of 5 × 10^5 cells/well and allowed to adhere.

-

The cells are then pre-treated with varying concentrations of this compound (e.g., 0.5, 2.5, or 12.5 mg/L) for 1 hour.

-

Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 mg/L.

2.3.2. Measurement of Nitric Oxide (NO) Production

-

After a 24-hour incubation with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

2.3.3. Measurement of Prostaglandin E2 (PGE2) Production

-

Cell culture supernatants are collected after the incubation period.

-

PGE2 levels are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

2.3.4. Western Blot Analysis for iNOS and COX-2 Expression

-

After treatment, cells are lysed to extract total proteins.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Effects of this compound

While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the physiological relevance of a compound's anti-inflammatory activity. Standard models for acute inflammation include carrageenan-induced paw edema and acetic acid-induced vascular permeability.

Currently, specific quantitative data for this compound in these in vivo models is not available in the public domain. The following sections provide the detailed experimental protocols for these assays, which can be adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-edematous effect of pharmacological agents. Carrageenan injection induces a biphasic inflammatory response.

3.1.1. Experimental Protocol

-

Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping and Dosing: Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of this compound.

-

Procedure:

-

The initial paw volume of each animal is measured using a plethysmometer.

-

This compound or the reference drug is administered orally or intraperitoneally. The vehicle is administered to the control and carrageenan-only groups.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

-

Vc = Average increase in paw volume in the carrageenan-only group.

-

Vt = Average increase in paw volume in the treated group.

-

Acetic Acid-Induced Vascular Permeability in Mice

This assay measures the ability of a compound to inhibit the increase in vascular permeability induced by an inflammatory agent.

3.2.1. Experimental Protocol

-

Animals: Male Swiss albino mice are used.

-

Grouping and Dosing: Similar to the paw edema model, animals are divided into control, acetic acid-only, positive control (e.g., indomethacin), and this compound-treated groups.

-

Procedure:

-

Animals are treated with this compound, the reference drug, or the vehicle.

-

After 30-60 minutes, Evans blue dye (e.g., 2% solution) is injected intravenously.

-

Following the dye injection (e.g., 5-10 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce vascular leakage.

-

After a set time (e.g., 20-30 minutes), animals are euthanized, and the peritoneal cavity is washed with saline.

-

The peritoneal fluid is collected, and the concentration of Evans blue dye that has leaked into the peritoneal cavity is measured spectrophotometrically at approximately 620 nm.

-

-

Data Analysis: The extent of vascular permeability is quantified by the amount of dye in the peritoneal fluid. The percentage of inhibition is calculated by comparing the absorbance values of the treated groups with the acetic acid-only group.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Research indicates that this compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Figure 1. this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling cascade in inflammation. These kinases are activated by various inflammatory stimuli and regulate the expression of pro-inflammatory genes. Studies have shown that this compound significantly inhibits the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.

Figure 2. this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily demonstrated through in vitro studies. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

While the in vitro data is promising, there is a clear need for comprehensive in vivo studies to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Quantitative in vivo studies: Conducting dose-response studies using the carrageenan-induced paw edema and acetic acid-induced vascular permeability models to establish the in vivo efficacy of this compound.

-

Chronic inflammation models: Evaluating the effects of this compound in models of chronic inflammation to assess its potential for treating long-term inflammatory diseases.

-

Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Safety and toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window of this compound.

By addressing these research gaps, a more complete understanding of this compound's anti-inflammatory potential can be achieved, paving the way for its potential development as a novel therapeutic agent for inflammatory disorders.

Noricaritin: A Comprehensive Technical Guide on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noricaritin (NCTD), a demethylated analog of cantharidin, has emerged as a promising small-molecule anti-cancer agent.[1][2] Traditionally used in Chinese medicine for the treatment of various ailments, including primary hepatoma, recent scientific investigations have delved into its molecular mechanisms, revealing a multi-faceted approach to combating cancer.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a water-soluble, synthetic small molecule that has been approved by the Chinese FDA for cancer treatment.[3] Its therapeutic potential spans a wide range of malignancies, including but not limited to hepatocellular carcinoma, colorectal cancer, breast cancer, non-small cell lung cancer, and leukemia.[2][3][4] NCTD's anti-cancer effects are attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest.[1][4][5][6] Furthermore, it has been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.[3][5][7] This guide will systematically explore these aspects, providing a solid foundation for future research and development of this compound-based cancer therapies.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.[8] The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µg/ml) | Reference |

| Esophageal Carcinoma | ECA-109 | 48 | 9.4 ± 0.9 | [9] |

| Breast Cancer | EMT6 (murine) | 48 | 3.1 ± 0.3 | [9] |

Note: This table will be expanded as more quantitative data is identified in the literature. The variability in IC50 values can be attributed to differences in cell line sensitivity, assay conditions, and incubation times.[10]

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through several interconnected mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways.[1][4]

-

Extrinsic Pathway: this compound can upregulate the expression of the CD95 receptor and its ligand (CD95L), leading to the activation of the extrinsic apoptosis pathway.[1] This activation results in the recruitment and activation of caspase-8, a key initiator caspase.[1]

-

Intrinsic (Mitochondrial) Pathway: NCTD can also trigger the intrinsic pathway of apoptosis. It has been observed to cause an accumulation of cytosolic cytochrome c and subsequent activation of caspase-9. This is often accompanied by a shift in the balance of pro-apoptotic and anti-apoptotic proteins, such as an increased Bax/Bcl-2 ratio.[4]

-

Caspase Activation: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3.[4][9] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[4]

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The primary phase of arrest appears to be at the G2/M transition.[4][5][6]

-

Modulation of Cyclin-Dependent Kinases (CDKs): NCTD has been shown to down-regulate the expression of key cell cycle regulators like cyclin B1.[6] This, in turn, affects the activity of CDK complexes that are essential for the G2/M transition.

-

Inhibition of DNA Replication: this compound can inhibit DNA replication, a critical step for cell division.[11][12] It has been shown to induce the cleavage and degradation of Cdc6, a protein essential for the initiation of DNA replication.[11][12]

Modulation of Key Signaling Pathways

The anti-cancer activity of this compound is intricately linked to its ability to modulate several key intracellular signaling pathways that are fundamental to cancer cell growth, survival, and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[13] this compound has been shown to suppress the PI3K/Akt signaling pathway.[4][7] By inhibiting the phosphorylation of Akt, NCTD can downregulate downstream effectors that promote cell survival and proliferation.[4]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Norcantharidin inhibits growth of human gallbladder carcinoma xenografted tumors in nude mice by inducing apoptosis and blocking the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. rsc.org [rsc.org]

Preliminary In Vitro Studies on Noricaritin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Noricaritin, a flavonoid isolated from the roots of Epimedium brevicornu Maxim, has emerged as a compound of interest in preclinical research. As a constituent of the traditional Chinese medicine injection, Chuankezhi (CKZ), it is implicated in various biological activities, notably those concerning inflammation and cellular signaling. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, summarizing key findings, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Findings and Data Presentation

Preliminary in vitro research suggests that this compound possesses anti-inflammatory properties. A key study has demonstrated its ability to interfere with the NF-κB signaling pathway, a critical regulator of inflammation. Furthermore, as a component of the CKZ injection, this compound is associated with the modulation of the PI3K-Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Treatment | Target Protein | Observed Effect | Publication |

| RAW 264.7 | Lipopolysaccharide (LPS) | This compound | IκBα Phosphorylation | Significant reduction | [1][2] |

Further quantitative data from dose-response studies are needed to establish IC50 values.

Experimental Protocols

Inhibition of IκBα Phosphorylation in LPS-Stimulated RAW 264.7 Cells

This protocol is based on the methodology described in "Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation"[1][2].

1. Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Prior to stimulation, cells are treated with varying concentrations of this compound or a vehicle control.

2. LPS Stimulation:

-

Following pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.

3. Protein Extraction and Quantification:

-

After the stimulation period, cells are lysed to extract total protein.

-

The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα). A primary antibody for total IκBα or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

-

The intensity of the p-IκBα bands is quantified and normalized to the total IκBα or the housekeeping protein to determine the relative level of phosphorylation.

Signaling Pathways and Visualizations

This compound has been implicated in the modulation of key signaling pathways involved in inflammation and cell survival. The following diagrams, generated using the DOT language, illustrate these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In vitro evidence suggests that this compound can inhibit the phosphorylation of IκBα, thereby suppressing the activation of this pathway[1][2].

References

Noricaritin's Impact on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noricaritin, a demethylated analog of the natural compound cantharidin, has emerged as a molecule of significant interest in oncology research. Unlike its precursor, this compound exhibits a more favorable toxicity profile, demonstrating higher selectivity for cancer cells over normal cells.[1] Extensive in vitro and in vivo studies have highlighted its potent anti-proliferative effects across a range of cancer types, including hepatocellular carcinoma, breast cancer, and osteosarcoma.[1][2][3] This technical guide provides an in-depth overview of this compound's effect on cell proliferation, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and a summary of key quantitative data.

Quantitative Data on this compound's Anti-Proliferative Effects

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, focusing on cell viability, cell cycle distribution, and apoptosis induction.

Table 1: Effects of this compound on Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time (hours) | % Inhibition / Effect |

| 97H | Hepatocellular Carcinoma | MTT | 0-80 µM | 24, 48 | Dose and time-dependent inhibition[2] |

| HepG2 | Hepatocellular Carcinoma | MTT | 0-80 µM | 24, 48 | Dose and time-dependent inhibition[2] |

| 4T1 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | Significant reduction in proliferation[1] |

| Hs578t | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | Significant reduction in proliferation[1] |

| HMC | Human Mesangial Cells | MTT | 2.5-40 µg/mL | Not Specified | Dose and time-dependent inhibition[4] |

| SaOS₂ | Human Osteosarcoma | MTT | 3-15 µmol/L | 72 | Dose-dependent inhibition[3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| HMC | Human Mesangial Cells | 5 µg/ml | 24 | Not Specified | Decreased | Significantly Increased[4] |

| MCF-7/BUS | Breast Cancer | 1 nM - 10 µM | Not Specified | Not Specified | Marked Increase | Significant Increase[5] |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Cancer Type | Concentration | Incubation Time (hours) | % Apoptotic Cells |

| 97H | Hepatocellular Carcinoma | 40 µM | Not Specified | Significantly Increased[2] |

| HepG2 | Hepatocellular Carcinoma | 40 µM | Not Specified | Significantly Increased[2] |

| HMC | Human Mesangial Cells | Not Specified | Not Specified | Dose and time-dependently increased[4] |

| SaOS₂ | Human Osteosarcoma | 5 µmol/L | 24, 48, 72 | Time-dependently induced[3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several critical intracellular signaling pathways that govern cell growth, survival, and division. The primary pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[6][7] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division.[6] this compound has been shown to suppress this pathway. For instance, in hepatocellular carcinoma cells, this compound treatment leads to a reduction in the phosphorylation of c-Met and mTOR, key components of this signaling cascade.[2]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis. This compound has been demonstrated to inhibit the activation of this pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for assessing the anti-proliferative effects of compounds like this compound. Below are detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Culture and Treatment: Culture cells to about 70-80% confluency and then treat with this compound for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-